Cas no 3770-50-1 (Ethyl indole-2-carboxylate)

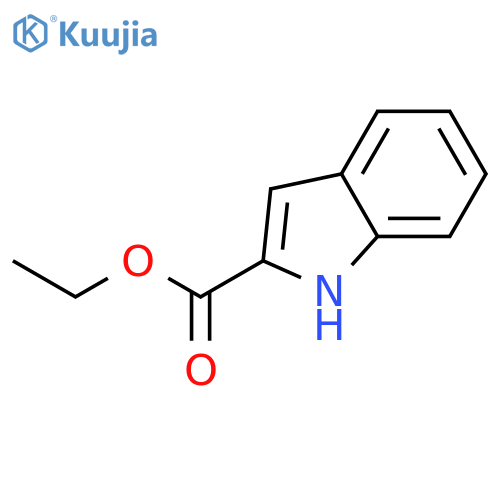

Ethyl indole-2-carboxylate structure

商品名:Ethyl indole-2-carboxylate

Ethyl indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl indole-2-carboxylate

- Indole-2-carboxylic acid ethyl ester

- Ethyl 2-Indolecarboxylate

- 1H-INDOLE-2-CARBOXYLIC ACID,ETHYL ESTER

- 2-Ethoxycarbonylindole

- Ethyl 1H-indole-2-carboxylate

- 1H-2-indolecarbonyl chloride

- 2-indole-carbonyl chloride

- indol-2-ylcarbonyl chloride

- indole-2-carboxylic acid chloride

- indolecarboxylic acid chloride

- NSC 10076

- 2-Carbethoxyindole

- 1H-Indole-2-carboxylic acid, ethyl ester

- Indole-2-carboxylic acid, ethyl ester

- 1H-Indole-2-carboxylic acid ethyl ester

- ETHYLINDOLE-2-CARBOXYLATE

- NSC10076

- WR9Y4AXI3Q

- 2-carboethoxyindole

- 2-Carboethoxy-indole

- PubChem1697

- 2-Eth

- InChI=1/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H

- EINECS 223-206-4

- STR07814

- I-2400

- indol-2-carboxylic acid ethyl ester

- SR-01000388934

- AC-2541

- 3770-50-1

- MFCD00005609

- IDI1_016712

- Z57205319

- ICA-OEt

- Ethyl indole-2-carboxylate, 97%

- SY001911

- AM20040324

- NS00030271

- CCG-15076

- SCHEMBL42002

- AKOS000491241

- BP-12099

- SR-01000388934-2

- DTXSID60191140

- HY-34696

- Maybridge3_005325

- ethyl-indole-2-carboxylate

- HMS1446C01

- 2-Ethoxycarbonylindole, NSC 10076

- CG-0521

- SR-01000388934-1

- UNII-WR9Y4AXI3Q

- CS-D1745

- I0585

- CHEMBL84245

- FT-0601210

- AF-966/00545036

- ethyl-2-indole carboxylate

- NSC-10076

- Indole 2-carboxylic acid ethyl ester

- SB14859

- ethyl 2-indole carboxylate

- EN300-25958

- BB 0254016

- ethyl-2-indolecarboxylate

- Indole-2-carboxylic acid, ethyl ester (8CI)

- DTXCID70113631

- DB-007576

- STK047851

-

- MDL: MFCD00005609

- インチ: 1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3

- InChIKey: QQXQAEWRSVZPJM-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2N1[H])=O

- BRN: 146395

計算された属性

- せいみつぶんしりょう: 189.078979g/mol

- ひょうめんでんか: 0

- XLogP3: 3.2

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 3

- どういたいしつりょう: 189.078979g/mol

- 単一同位体質量: 189.078979g/mol

- 水素結合トポロジー分子極性表面積: 42.1Ų

- 重原子数: 14

- 複雑さ: 217

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 6

じっけんとくせい

- 色と性状: やや灰白色から灰白色の結晶粉末

- 密度みつど: 1.1596 (rough estimate)

- ゆうかいてん: 120.0 to 125.0 deg-C

- ふってん: 342.4°C at 760 mmHg

- フラッシュポイント: 160.9℃

- 屈折率: 1.5012 (estimate)

- PSA: 42.09000

- LogP: 2.34460

Ethyl indole-2-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Inert atmosphere,2-8°C

Ethyl indole-2-carboxylate 税関データ

- 税関コード:29339990

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB467266-25 g |

Ethyl 1H-indole-2-carboxylate, min. 95%; . |

3770-50-1 | 25g |

€82.00 | 2023-04-21 | ||

| TRC | E891300-25g |

2-Ethoxycarbonylindole |

3770-50-1 | 25g |

$207.00 | 2023-05-18 | ||

| abcr | AB177318-25 g |

Ethyl indole-2-carboxylate, 98%; . |

3770-50-1 | 98% | 25 g |

€90.80 | 2023-07-20 | |

| eNovation Chemicals LLC | K13245-100g |

Ethyl Indole-2-carboxylate |

3770-50-1 | 97% | 100g |

$600 | 2023-09-03 | |

| Apollo Scientific | OR10188-5g |

Ethyl 1H-indole-2-carboxylate |

3770-50-1 | 98% | 5g |

£15.00 | 2025-02-19 | |

| abcr | AB177318-100 g |

Ethyl indole-2-carboxylate, 98%; . |

3770-50-1 | 98% | 100 g |

€165.30 | 2023-07-20 | |

| Chemenu | CM112204-100g |

ethyl 1H-indole-2-carboxylate |

3770-50-1 | 95%+ | 100g |

$71 | 2024-07-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010736-100g |

Ethyl indole-2-carboxylate |

3770-50-1 | 95% | 100g |

¥260 | 2024-05-23 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I129126-250g |

Ethyl indole-2-carboxylate |

3770-50-1 | 97% | 250g |

¥680.90 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E61900-500g |

2-Carbethoxyindole |

3770-50-1 | 98% | 500g |

¥1646.0 | 2021-09-09 |

Ethyl indole-2-carboxylate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:3770-50-1)Ethyl indole-2-carboxylate

注文番号:A823834

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 05:18

価格 ($):249.0

atkchemica

ゴールドメンバー

(CAS:3770-50-1)Ethyl indole-2-carboxylate

注文番号:CL13621

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:34

価格 ($):discuss personally

Ethyl indole-2-carboxylate 関連文献

-

James McNulty,Kunal Keskar,Hilary A. Jenkins,Nick H. Werstiuk,Claudia Bordón,Robert Yolken,Lorraine Jones-Brando Org. Biomol. Chem. 2015 13 10015

-

Elisabetta Rossi,Giorgio Abbiati,Monica Dell'Acqua,Marco Negrato,Andrea Paganoni,Valentina Pirovano Org. Biomol. Chem. 2016 14 6095

-

3. Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptorsGerard P. Moloney,Graeme R. Martin,Neil Mathews,Heather Hobbs,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2699

-

4. Synthesis and serotonergic activity of 2-oxadiazolyl-5-substituted-N,N-dimethyltryptamines: novel antagonists for the vascular 5-HT1B-like receptorGerard P. Moloney,Graeme R. Martin,Neil Mathews,Steve MacLennan,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2725

-

Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507

3770-50-1 (Ethyl indole-2-carboxylate) 関連製品

- 348-36-7(Ethyl 5-fluoro-1H-indole-2-carboxylate)

- 916792-63-7(6-Methoxycarbonylindole-2-Carboxylic Acid Ethyl Ester)

- 1202-04-6(Methyl 1H-indole-2-carboxylate)

- 127221-02-7(Diethyl 1H-indole-2,5-dicarboxylate)

- 93-10-7(Quinoline-2-carboxylic acid)

- 24985-85-1(Ethyl 5-Hydroxyindole-2-carboxylate)

- 16382-15-3(ethyl 5-methyl-1H-indole-2-carboxylate)

- 74214-62-3(Ethyl b-Carboline-3-carboxylate (b-CCE))

- 71086-99-2(Ethyl 5-amino-1H-indole-2-carboxylate)

- 19575-07-6(Methyl quinoline-2-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:3770-50-1)Ethyl indole-2-carboxylate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:3770-50-1)Ethyl indole-2-carboxylate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ